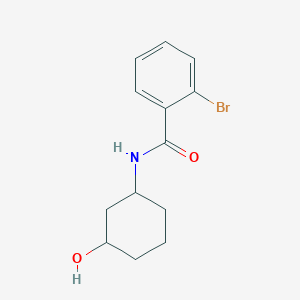
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features both benzylthio and thiophene groups. This compound is of interest due to its unique structural properties, which combine the characteristics of sulfur-containing aromatic rings and amide functionalities. These properties make it a valuable subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzylthio group. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or gold complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
科学的研究の応用
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors
作用機序
The mechanism of action of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfur and nitrogen atoms can facilitate these interactions by forming hydrogen bonds or coordinating with metal ions. In materials science, the compound’s electronic properties can influence its behavior in conductive or semiconductive applications .
類似化合物との比較
Similar Compounds
- 2-(methylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- 2-(ethylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide
Uniqueness
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of benzylthio and thiophene groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions or electronic characteristics, such as in the design of new pharmaceuticals or advanced materials .
特性
IUPAC Name |
2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXMMHEKMXKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)
![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)






